

# In-depth Technical Guide on Surgumycin and Related Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Surgumycin**

Cat. No.: **B15581106**

[Get Quote](#)

A comprehensive review of available literature indicates that "**Surgumycin**" is a recognized chemical entity, but detailed historical and technical information is scarce. This guide presents the available data on **Surgumycin** and offers in-depth technical reviews of three similarly named, well-documented therapeutic agents—Surgimab, Suramin, and Surovatamig—which may be the intended subject of inquiry.

## Limited Available Data on Surgumycin

Initial research identifies **Surgumycin** as a carbonyl-conjugated pentaenic antibiotic.<sup>[1]</sup> Basic chemical and structural information has been compiled from available sources.<sup>[1][2]</sup> However, a thorough search of scientific literature did not yield sufficient data to construct a detailed technical guide, including experimental protocols or signaling pathways, as requested. A Russian publication by Shenin IuD from 1990 is noted to discuss its structure, but further details are not readily accessible.

Basic Information on **Surgumycin**:

| Parameter         | Value                                                        |
|-------------------|--------------------------------------------------------------|
| Chemical Name     | Surgumycin                                                   |
| CAS Number        | 51938-50-2 <a href="#">[1]</a>                               |
| Molecular Formula | C36H60O11 <a href="#">[1]</a>                                |
| Molecular Weight  | 668.86 g/mol <a href="#">[1]</a>                             |
| Classification    | Carbonyl-conjugated pentaenic antibiotic <a href="#">[1]</a> |

Due to the limited information on **Surgumycin**, this guide now presents detailed technical information on three other therapeutic agents with similar names, for which substantial public data is available.

## **Surgimab (SGM-101): A Fluorescent Anti-CEA Monoclonal Antibody for Image-Guided Surgery**

Surgimab (SGM-101) is an investigational intraoperative imaging agent composed of a monoclonal antibody targeting the Carcinoembryonic Antigen (CEA) conjugated to a fluorescent dye.[\[3\]](#)[\[4\]](#)[\[5\]](#) CEA is overexpressed in a high percentage of colorectal cancers.[\[3\]](#)[\[4\]](#) SGM-101 is designed to help surgeons visualize cancerous tissue in real-time during surgery, potentially leading to more complete tumor resection.[\[3\]](#)[\[6\]](#)

## **Quantitative Data**

Clinical Trial Efficacy of SGM-101:

| Study Phase                    | Number of Patients (n) | Key Finding                                                                                                                             | Reference                                                   |
|--------------------------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Phase 2                        | 75                     | Use of SGM-101 led to a modification of surgery in 35% of patients with recurrent or peritoneal metastases of colorectal cancer.        | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Pilot Study (Expansion Cohort) | 17                     | Treatment strategy was changed in 35% of patients due to the detection of lesions not clinically suspected before fluorescence imaging. | <a href="#">[9]</a>                                         |
| Pilot Study (Expansion Cohort) | -                      | Sensitivity: 98%, Specificity: 62%, Accuracy: 84%                                                                                       | <a href="#">[9]</a>                                         |

## Experimental Protocols

Phase 3 Clinical Trial Protocol for SGM-101 in Colorectal Cancer (NCT03659448):[\[3\]](#)

This is a multicenter, open-label, randomized, controlled, parallel-arm clinical study.

- Objective: To assess the safety and clinical benefit of fluorescence-guided surgery with SGM-101 for identifying cancer lesions during colorectal cancer surgery.[\[3\]](#)
- Patient Population: 300 patients with colorectal cancer scheduled for curative surgery.[\[3\]](#)
- Procedure:
  - Patients in the treatment arm receive a single 10mg intravenous dose of SGM-101 four days before the scheduled surgery.[\[3\]](#)[\[4\]](#)

- During the procedure, surgeons use both standard "white light" and near-infrared (NIR) fluorescence imaging to visualize the tumor.
- A control arm consists of patients who undergo surgery under standard "white light" conditions only.
- Primary Outcome: To compare the performance of SGM-101 guided surgery with standard surgery for the delineation of primary and recurrent tumors and metastases.

## Visualization



[Click to download full resolution via product page](#)

SGM-101 administration and imaging workflow.

## Suramin: A Polysulfonated Naphthylurea with Anti-cancer and Anti-parasitic Properties

Suramin is a drug that has been used for decades to treat parasitic infections like African sleeping sickness.<sup>[2]</sup> More recently, it has been investigated as an anti-cancer agent due to its ability to inhibit the binding of various growth factors to their receptors.

## Quantitative Data

Clinical Response to Suramin in Metastatic Cancer:

| Cancer Type                    | Number of Patients (n) | Complete Response (CR) | Partial Response (PR) | Minimal Response (MR) |
|--------------------------------|------------------------|------------------------|-----------------------|-----------------------|
| Adrenal Cortex                 | 10                     | 0                      | 2                     | 2                     |
| Renal                          | 4                      | 0                      | 1                     | 0                     |
| Adult T-cell Leukemia-Lymphoma | 1                      | 0                      | 1                     | 0                     |
| Total                          | 15                     | 0                      | 4                     | 2                     |

#### Phase II Trial of Suramin with Paclitaxel in Metastatic Breast Cancer:

| Parameter                        | Value       | 95% Confidence Interval |
|----------------------------------|-------------|-------------------------|
| Objective Response Rate          | 23%         | 8–45%                   |
| Median Progression-Free Survival | 3.4 months  | 2.1–4.9 months          |
| Median Overall Survival          | 11.2 months | 6.6–16.0 months         |

## Experimental Protocols

#### Phase I Study of Suramin in Advanced Cancer:

- Objective: To determine the safety and appropriate dosing of suramin without adaptive control.
- Patient Population: 63 patients with advanced solid tumors, including 54 with hormone-refractory metastatic prostate cancer.
- Procedure:
  - Suramin was administered on days 1 (loading dose), 2, 8, and 9 of a 28-day cycle.

- Dose escalation was performed, with day 1 doses ranging from 400 mg/m<sup>2</sup> to 2,080 mg/m<sup>2</sup>.
- The study relied on clinical endpoints for dose adjustments rather than adaptive control based on plasma concentrations.

#### Low-Dose Suramin as a Chemosensitizer in Non-Small Cell Lung Cancer:

- Objective: To evaluate the safety and efficacy of low-dose suramin in combination with paclitaxel and carboplatin.
- Procedure:
  - Patients received an initial suramin dose of 240 mg/m<sup>2</sup>, followed by paclitaxel (175-200 mg/m<sup>2</sup>) and carboplatin.
  - Subsequent suramin doses were calculated based on pretreatment plasma concentrations to maintain a target range of 10-50 µM.

## Visualization



[Click to download full resolution via product page](#)

Suramin's inhibition of growth factor signaling.

## Surovatamig (AZD0486): A Bispecific T-cell Engager (BiTE) for B-cell Malignancies

Surovatamig is a next-generation CD19xCD3 bispecific T-cell engager (BiTE) being developed for the treatment of relapsed/refractory B-cell acute lymphoblastic leukemia (R/R B-ALL) and other B-cell malignancies.<sup>[1]</sup> It is designed to redirect T-cells to kill cancerous B-cells by simultaneously binding to the CD3 receptor on T-cells and the CD19 antigen on B-cells.

## Quantitative Data

Efficacy of Surovatamig in the Phase I/II SYRUS Trial for R/R B-ALL:<sup>[1]</sup>

| Dose Level       | Complete Remission (CR) or CR with Incomplete Recovery | Overall Response Rate (ORR) |
|------------------|--------------------------------------------------------|-----------------------------|
| Level 1 (2.4 mg) | 46% (6 of 13)                                          | 67%                         |
| Level 2 (7.2 mg) | 58% (7 of 12)                                          | 100%                        |
| Level 3 (15 mg)  | 83% (5 of 6)                                           | 82%                         |

Safety Profile of Surovatamig (Dose Level 1) in the SYRUS Trial:[1]

| Adverse Event                   | Incidence (Step-up Dosing) | Incidence (Target Dose) |
|---------------------------------|----------------------------|-------------------------|
| Cytokine Release Syndrome (CRS) | 31% (4 of 13)              | 30% (3 of 10)           |

## Experimental Protocols

Phase I/II SYRUS Clinical Trial Protocol (NCT06137118):[1]

- Objective: To evaluate the safety, tolerability, pharmacodynamics, pharmacokinetics, and clinical activity of surovatamig as monotherapy.[1]
- Patient Population: 120 patients aged 12 and over with R/R B-ALL.[1]
- Study Design: A global, multicenter, open-label, single-arm trial with three parts: dose escalation, dose optimization, and expansion.[1]
- Procedure:
  - Surovatamig is administered intravenously in 28-day cycles.
  - Treatment begins with a triple step-up dosing schedule to mitigate adverse events like CRS.
  - Following the step-up doses, a target dose is administered every two weeks.

## Visualization



[Click to download full resolution via product page](#)

Surovatamig's mechanism of T-cell engagement.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]
- 2. surgumycin | 51938-50-2 [m.chemicalbook.com]
- 3. [The antibiotic varigomycin--a new representative of the carbonyl-conjugated pentaenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antiviral action of carbonyl-conjugated pentaene macrolides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molcore.com [molcore.com]
- 6. IUD Side Effects: Known Complications of Hormonal & Copper IUDs [webmd.com]
- 7. The mechanism of prumycin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide on Surgumycin and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581106#historical-literature-on-surgumycin]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)